2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Description

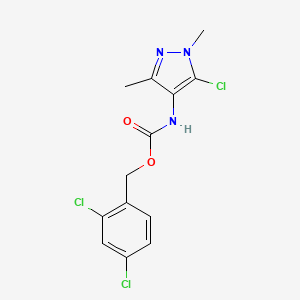

2,4-Dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a carbamate derivative featuring a 2,4-dichlorobenzyl group linked to a 5-chloro-1,3-dimethylpyrazole core. The compound’s structure combines halogenated aromatic and heterocyclic moieties, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.

Properties

IUPAC Name |

(2,4-dichlorophenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N3O2/c1-7-11(12(16)19(2)18-7)17-13(20)21-6-8-3-4-9(14)5-10(8)15/h3-5H,6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYZKMCHUPJAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 2,4-dichlorobenzyl chloride with N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Hydrolysis: Under acidic or basic conditions, the carbamate linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

Major Products Formed

Nucleophilic substitution: New substituted derivatives with varying functional groups.

Oxidation: Oxidized products with additional oxygen-containing functional groups.

Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the formulation of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Pyrazole-Based Carboxamides and Carbamates

Key Analogs :

- N1-(2,4-Difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide (): Structural Differences: Replaces the carbamate group with an acrylamide linker and incorporates fluorine instead of chlorine on the phenyl ring. Properties: Fluorination improves metabolic stability and bioavailability compared to chlorinated analogs. Applications: Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its dual functionality .

- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Structural Differences: Substitutes 2,4-dichlorobenzyl with 3-chlorophenyl and adds a methylphenoxy group on the pyrazole. The 3-chlorophenyl group may offer distinct electronic effects compared to 2,4-dichlorobenzyl .

Table 1: Physical and Structural Comparison

*Calculated based on formula C14H13Cl3N2O2.

Halogenation Effects on Bioactivity

2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl :

- demonstrates that positional isomerism of chlorine on benzyl groups affects binding interactions. The 2,4-dichloro isomer forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 in collagenase, whereas the 2,6-isomer shows a shorter H-bond (1.961 Å) but weaker π–π interaction (4.249 Å). This suggests that the target carbamate’s 2,4-dichlorobenzyl group may optimize both binding affinity and steric compatibility in enzyme inhibition .

Chlorine vs. Fluorine Substituents :

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius. However, chlorine’s larger size and lipophilicity may improve target engagement in hydrophobic pockets .

Biological Activity

2,4-Dichlorobenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 299.25 g/mol

- CAS Number: 27006-82-2

- Density: 1.47 g/cm³

- Melting Point: 195ºC

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

-

Antitumor Activity:

- Research indicates that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13). For instance, compounds similar to this compound have shown IC50 values in the micromolar range against these cell lines, indicating potential as anticancer agents .

- Anti-inflammatory Effects:

- Antibacterial Activity:

Table 1: Biological Activity Overview

| Activity Type | Target | Cell Line/Organism | IC50/Effect |

|---|---|---|---|

| Antitumor | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 ~ 0.65 µM |

| Anti-inflammatory | COX Inhibition | In vitro assays | Significant inhibition observed |

| Antibacterial | Bacterial Growth Inhibition | Various strains | Effective at low concentrations |

Detailed Research Findings

- Antitumor Studies:

- In Vitro Assays:

- Mechanistic Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.